3-(trifluoromethyl)benzenesulfonic Acid
Description
Properties
CAS No. |
1643-69-2 |
|---|---|
Molecular Formula |
C7H5F3O3S |
Molecular Weight |
226.17 g/mol |
IUPAC Name |
3-(trifluoromethyl)benzenesulfonic acid |
InChI |
InChI=1S/C7H5F3O3S/c8-7(9,10)5-2-1-3-6(4-5)14(11,12)13/h1-4H,(H,11,12,13) |
InChI Key |
LVMOKIQHDKDNBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Benzenesulfonic Acid (C₆H₅SO₃H)
- Acidity : Benzenesulfonic acid (pKa ~0.7) is a strong acid, but 3-(trifluoromethyl)benzenesulfonic acid is stronger due to the electron-withdrawing -CF₃ group, which stabilizes the deprotonated sulfonate ion .
- Reactivity : In fluorescence modulation studies, benzenesulfonic acid increased the fluorescence quantum yield (Ff) of carbazole-based emitters by 64% (from 16% to 80%) at saturation, outperforming chloroacetic acid (Ff increase <5%) .
- Applications : While benzenesulfonic acid is used in detergents and dyes, the trifluoromethyl derivative is preferred in high-performance catalysis and specialty polymers due to enhanced thermal stability .
3-Methylbenzenesulfonic Acid (Toluene-3-sulfonic Acid, C₇H₈O₃S)
- Substituent Effects : Replacing -CF₃ with -CH₃ reduces acidity (pKa ~1.5 for toluene-3-sulfonic acid) and electron-withdrawing capacity. The methyl group offers less steric hindrance but lower thermal stability .
- Solubility : Both compounds are water-soluble, but the -CF₃ group in this compound improves solubility in fluorinated solvents, expanding its utility in biphasic systems .
Comparison with Trifluoromethanesulfonic Acid (Triflic Acid, CF₃SO₃H)
- Acidity : Triflic acid (pKa ~-12) is significantly stronger than this compound (pKa ~-2), making it a "superacid" ideal for demanding reactions like alkylation and isomerization .
- Thermal Stability : Triflic acid decomposes above 162°C, whereas the benzenesulfonic acid derivative is stable up to 250°C, favoring high-temperature applications .
- Cost and Handling : Triflic acid is more corrosive and expensive, limiting its use outside specialized industrial processes. The benzenesulfonic analog is safer for laboratory-scale syntheses .
Comparison with Phosphine-Sulfonate Ligands
- TPPTS and TPPMS: Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS) and 3-(diphenylphosphino)benzenesulfonic acid sodium salt (TPPMS) are water-soluble ligands used in hydrogenation and hydroformylation. Unlike these ligands, this compound lacks a phosphine moiety but serves as a Brønsted acid catalyst in esterifications .
- Efficiency : TPPTS achieves >90% conversion in aqueous hydrogenation of levulinic acid at 140°C, while this compound is more effective in acid-catalyzed dehydrations .
Comparison with Cinnamic Acid Derivatives
- Sulfonamide Derivatives : 3-(Trifluoromethyl)benzenesulfonamide (a related amide) exhibits antimicrobial properties, highlighting the importance of the sulfonamide group over the free sulfonic acid in drug design .
Preparation Methods
Sulfonation Step
Parameters :
Oxidation and Decarboxylation
The methylsulfonic acid intermediate is oxidized to a carboxylic acid using KMnO₄ in acidic medium, followed by thermal decarboxylation:
Challenges :
-
Over-oxidation risks degrading the trifluoromethyl group.
-
Decarboxylation requires precise temperature control (180–200°C).
Green Chemistry Approaches Using Selenium Catalysts
Emerging methodologies employ diphenyl diselenide (Ph₂Se₂) and hydrogen peroxide (H₂O₂) to oxidize 3-(trifluoromethyl)benzaldehyde directly to the sulfonic acid via a radical mechanism:
Advantages :
-
Aqueous solvent system reduces environmental impact.
-
Catalyst recyclability: Ph₂Se₂ is recoverable via extraction.
-
Catalyst loading: 2 mol%
-
Reaction time: 6 hours at 20°C
-
Yield: 89%
Comparison of Synthetic Routes
| Method | Starting Material | Steps | Yield (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|---|
| Chlorination-Fluoridation-Sulfonation | m-Xylene | 3 | 70 | 120 | Industrial |
| Direct Sulfonation | 3-Trifluoromethyltoluene | 1 | 65 | 95 | Pilot-scale |
| Green Oxidation | 3-Trifluoromethylbenzaldehyde | 1 | 89 | 210 | Lab-scale |
Key Insights :
-
Industrial processes prioritize cost-effectiveness and scalability, favoring the chlorination-fluoridation route despite moderate yields.
-
Laboratory-scale syntheses adopt selenium catalysis for higher yields but face challenges in catalyst recovery.
Mechanistic Insights and Reaction Optimization
Sulfonation Regioselectivity
The trifluoromethyl group’s strong electron-withdrawing effect deactivates the benzene ring, directing electrophilic attack to the meta position. Computational studies using density functional theory (DFT) confirm that the sulfonic acid group preferentially forms at the position of highest electron density, which aligns with experimental observations.
Q & A
Q. Advanced
- HPLC-MS/MS : Reverse-phase C18 columns with mobile phases of 0.1% formic acid in water/acetonitrile enable detection of sulfonate derivatives (LOD ~0.1 ppm) .
- Ion Chromatography (IC) : Suppressed conductivity detection quantifies inorganic anions (e.g., SO₄²⁻, Cl⁻) with precision ≤2% RSD .
- X-ray Crystallography : Resolves structural ambiguities (e.g., hydration states) and confirms regiochemistry .
How does this compound compare to other sulfonic acids in stabilizing enzyme structures during biochemical studies?
Advanced
In protein stabilization, the -CF₃ group enhances hydrophobic interactions without denaturing effects:
- Thermal Stability : Differential scanning calorimetry (DSC) shows that 10 mM solutions increase lysozyme’s Tm by ~5°C, outperforming benzenesulfonic acid (ΔTm ~2°C) .
- Mechanistic Insight : FT-IR amide I band analysis reveals reduced β-sheet destabilization compared to sulfate salts, attributed to the -CF₃ group’s lower charge density .
What computational approaches are effective in predicting the solvation behavior of this compound?
Q. Advanced
- Molecular Dynamics (MD) Simulations : OPLS-AA force fields predict solvation free energies in water/DMSO mixtures with <5% deviation from experimental data .
- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) calculations model proton dissociation energies and confirm the -CF₃ group’s inductive effects on acidity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
